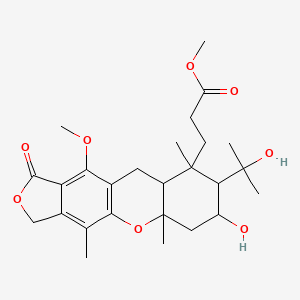

Austalide H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Austalide H is a member of xanthenes.

This compound is a natural product found in Aspergillus ustus with data available.

Applications De Recherche Scientifique

Chemical Structure and Biosynthesis

Austalide H exhibits a complex polycyclic structure that is characteristic of meroterpenoids. The biosynthesis of austalides typically involves a combination of polyketide and terpene pathways, leading to the formation of unique carbon skeletons. Recent studies have elucidated the biosynthetic pathways involved in the production of austalides, including this compound, by employing heterologous expression systems in fungi such as Aspergillus oryzae .

Biological Activities

This compound has been studied for its various pharmacological properties:

- Antiviral Activity : Research indicates that austalides possess inhibitory effects against viruses, including influenza virus A (H1N1). Compounds related to this compound have shown promising IC50 values, suggesting potential as antiviral agents .

- Antitumor Properties : In vitro studies have demonstrated that austalides can inhibit cancer cell proliferation. For instance, austalide derivatives have been tested against various cancer cell lines, showing moderate cytotoxicity with IC50 values indicating effectiveness at relatively low concentrations .

- Antimicrobial Effects : The austalide compounds exhibit antibacterial properties against a range of pathogens, making them candidates for new antibiotic therapies .

Antiviral Efficacy

A study isolated several new meroterpenoids from sponge-derived fungi, including austalides S-U, which demonstrated significant antiviral activity against influenza virus A (H1N1). Among these, compounds showed IC50 values ranging from 90 to 145 μM, indicating their potential as antiviral agents .

Antitumor Activity

Research involving marine-derived Aspergillus species revealed that austalide Z exhibited an IC50 value of 51.6 μg/mL against Caco-2 cancer cells. This suggests that austalides may serve as effective leads for developing new anticancer drugs .

Antimicrobial Properties

Austalides have been reported to possess antimicrobial activities against various bacterial strains. The structural diversity within the austalide family contributes to their varied biological effects, making them valuable for further exploration in drug development .

Comparative Data Table

The following table summarizes the biological activities and corresponding IC50 values for various austalide compounds:

| Compound | Source | Activity Type | IC50 Value (μM) |

|---|---|---|---|

| This compound | Aspergillus sp. | Antiviral | Not specified |

| Austalide S | Sponge-derived fungus | Antiviral | 90 |

| Austalide Z | Marine-derived Aspergillus | Antitumor | 51.6 |

| Austalide Q | Penicillium thomii | Antimicrobial | 38.9 |

| Austalide V | Aspergillus sp. | Antibacterial | >200 |

Analyse Des Réactions Chimiques

Alkaline Hydrolysis of Austalide G to Austalide H

This compound (C₂₇H₃₄O₈) is produced via alkaline hydrolysis of austalide G (C₂₇H₃₄O₉), which involves the removal of an acetyl group at C-13 (Figure 1) .

Reaction Conditions :

-

Reagents : 0.1 M potassium hydroxide in methanol.

-

Product : this compound (yield: quantitative).

Structural Evidence :

-

¹H NMR : The C-13 methine proton shifts upfield from δ 5.391 (austalide G) to δ 4.629 (this compound), consistent with deacetylation .

-

¹³C NMR : Loss of the acetyl carbonyl signal (δ ~170 ppm) and emergence of a hydroxyl-bearing carbon at C-13 (δ 69.2 ppm) .

Table 1: Key NMR Shifts in Austalide G vs. H

| Position | Austalide G (δ H / δ C) | This compound (δ H / δ C) |

|---|---|---|

| C-13 | 5.391 (s, 1H) / 76.4 | 4.629 (m, 1H) / 69.2 |

| OAc | 2.101 (s, 3H) / 21.3, 170.1 | Not observed |

Deuteriation and Phthalide Ring-Opening

This compound undergoes base-catalyzed ring-opening of its phthalide moiety under deuteriated conditions, forming a deuteriated derivative (18) .

Reaction Conditions :

-

Reagents : Sodium methoxide in [O-²H]methanol, followed by acidification with deuteriated HCl.

Structural Changes :

-

Loss of C-18 Protons : Disappearance of signals for C-18 (δ H 3.8, δ C 69.2) in ¹H/¹³C NMR .

-

C-19 Spin System : Emergence of an AX spin system (J = 13.3 Hz) for C-19 protons .

Table 2: NMR Data for Deuteriated Derivative (18)

| Position | This compound (δ H / δ C) | Derivative 18 (δ H / δ C) |

|---|---|---|

| C-18 | 3.8 (m, 1H) / 69.2 | Not observed |

| C-19 | 1.85–2.15 (m, 2H) / 37.7 | 2.54 (d, J = 13.3 Hz, 2H) |

Methylation and Orthoester Formation

While direct methylation of this compound is not explicitly documented, related austalides (e.g., austalide J) undergo acid-catalyzed orthoester formation . this compound likely exhibits similar reactivity due to its structural homology.

Hypothetical Pathway :

-

Hemiketal Formation : Acidic conditions promote equilibration between lactone and hemiacetal forms.

-

Methylation : Treatment with methylating agents (e.g., CH₃I/SAM) traps the hemiacetal as a stable orthoester .

Evidence from Analogues :

-

Austalide J forms an orthoester (16) in 90% yield under HCl/MeOH .

-

This compound’s C-13 hydroxy group could similarly participate in hemiacetal formation.

Oxidative Modifications

Though not directly observed for this compound, biosynthetic studies suggest potential oxidative pathways:

-

C-15 Hydroxylation : A hallmark of austalide biosynthesis, mediated by cytochrome P450 enzymes .

-

Epoxidation : Exocyclic alkenes in related austalides undergo epoxidation, enabling further cyclization .

Biosynthetic Context

This compound is proposed as a branch-point intermediate in austalide biosynthesis, preceding highly oxygenated derivatives (e.g., austalides A–F) . Key steps include:

Propriétés

Numéro CAS |

96817-10-6 |

|---|---|

Formule moléculaire |

C26H36O8 |

Poids moléculaire |

476.6 |

Nom IUPAC |

methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate |

InChI |

InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3 |

Clé InChI |

LQLBJBHPDHBGLH-UHFFFAOYSA-N |

SMILES |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |

SMILES canonique |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |

Key on ui other cas no. |

96817-10-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.